molecular formula C13H14N2O3 B5643738 4,4-DIMETHYL-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE

4,4-DIMETHYL-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE

Cat. No.: B5643738
M. Wt: 246.26 g/mol
InChI Key: LPVWEORWKBYMBI-VMPITWQZSA-N
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Description

4,4-DIMETHYL-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE is a heterocyclic compound that features an oxazole ring substituted with a nitrophenyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIMETHYL-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 4-nitrobenzaldehyde with 4,4-dimethyl-2-oxazoline in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4-DIMETHYL-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

4,4-DIMETHYL-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-DIMETHYL-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-DIMETHYL-2-[(E)-2-(4-AMINOPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE: Similar structure but with an amino group instead of a nitro group.

    4,4-DIMETHYL-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 4,4-DIMETHYL-2-[(E)-2-(4-NITROPHENYL)-1-ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

4,4-dimethyl-2-[(E)-2-(4-nitrophenyl)ethenyl]-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2)9-18-12(14-13)8-5-10-3-6-11(7-4-10)15(16)17/h3-8H,9H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVWEORWKBYMBI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C=CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=N1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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